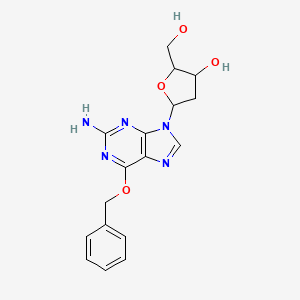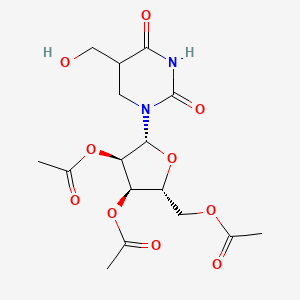![molecular formula C50H54Fe3N2P2 B12325279 1,1'-Bis{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12325279.png)
1,1'-Bis{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene is a complex organometallic compound It features a ferrocene backbone with phosphino and dimethylaminoethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene typically involves multi-step organic synthesis techniques. The process may include:
Formation of the ferrocene backbone: This can be achieved through the reaction of cyclopentadienyl anions with iron(II) salts.
Introduction of phosphino groups: This step might involve the reaction of the ferrocene derivative with chlorophosphines under controlled conditions.
Attachment of dimethylaminoethyl groups: This can be done using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds are less common due to the intricate and sensitive nature of the synthesis. advancements in automated synthesis and purification techniques may facilitate larger-scale production in the future.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene can undergo various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to ferrocenium ions.
Reduction: Reduction reactions can revert ferrocenium ions back to ferrocene.
Substitution: The phosphino and dimethylaminoethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as ferric chloride or ceric ammonium nitrate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of various reactions.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology and Medicine
Drug Development: Organometallic compounds are explored for their potential in drug design, particularly in targeting specific biological pathways.
Biochemical Research: The compound can be used as a probe to study biochemical processes involving metal ions.
Industry
Sensors: Its redox properties make it suitable for use in electrochemical sensors.
Electronics: The compound’s electronic characteristics can be harnessed in the development of advanced electronic devices.
Wirkmechanismus
The mechanism of action of 1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene involves its interaction with molecular targets through its ferrocene core and functional groups. The ferrocene core can undergo redox reactions, while the phosphino and dimethylaminoethyl groups can participate in coordination and binding interactions with various substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: A widely studied ligand in catalysis.
1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}methylphosphino}ferrocene: A similar compound with a methyl group instead of a phenyl group.
Eigenschaften
Molekularformel |
C50H54Fe3N2P2 |
|---|---|
Molekulargewicht |
912.5 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/2C20H22NP.2C5H5.3Fe/c2*1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;2*1-2-4-5-3-1;;;/h2*4-16H,1-3H3;2*1-5H;;;/q2*-2;2*-1;3*+2 |
InChI-Schlüssel |
HZMMBYQKINSWIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.CC([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


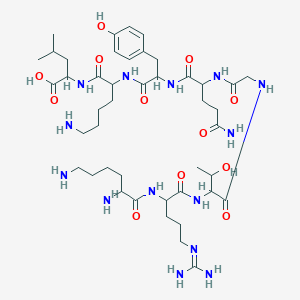
![methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B12325197.png)
![N-(3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl)-1H-indazole-3-carboxamide](/img/structure/B12325199.png)
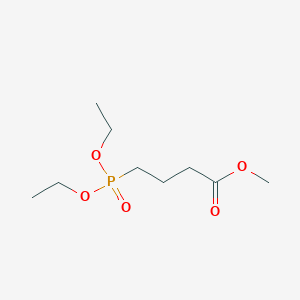
![methyl 2-(furan-3-yl)-4a-hydroxy-6a,10b-dimethyl-4-oxo-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,9,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B12325214.png)
![2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B12325218.png)
![(19-Ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12325232.png)


![2-Propenoic acid,3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]-](/img/structure/B12325262.png)
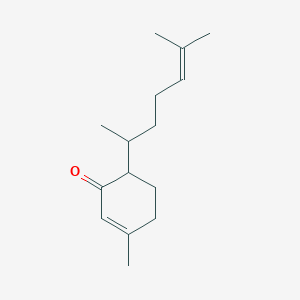
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B12325265.png)
